

# Spectroscopic Analysis of 1,3,5-Trimethylcyclohexane: A Technical Guide

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## Compound of Interest

Compound Name: 1,3,5-Trimethylcyclohexane

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This guide provides a comprehensive overview of the spectroscopic data for **1,3,5-trimethylcyclohexane**, catering to researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), detailed experimental protocols, and a logical workflow diagram.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3,5-trimethylcyclohexane**. Note that the data can vary slightly depending on the specific isomer (cis or trans) and the experimental conditions.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **1,3,5-Trimethylcyclohexane**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~0.85	Doublet	9H	Methyl protons (CH <sub>3</sub> )
~1.2-1.7	Multiplet	6H	Methylene protons (CH <sub>2</sub> )
~0.5-1.2	Multiplet	3H	Methine protons (CH)

Solvent: CDCl<sub>3</sub>, Reference: TMS, Temperature: 297K. Data is representative and may vary between isomers.[\[1\]](#)[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for cis,cis,cis-1,3,5-Trimethylcyclohexane

Chemical Shift ( $\delta$ , ppm)	Assignment
~23.3	Methyl carbons ( $\text{CH}_3$ )
~33.1	Methine carbons ( $\text{CH}$ )
~45.0	Methylene carbons ( $\text{CH}_2$ )

Note: Chemical shifts for other isomers like the cis,cis,trans-isomer will differ.[\[3\]](#)[\[4\]](#)

Table 3: IR Spectroscopic Data for 1,3,5-Trimethylcyclohexane

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~2850 - 3000	C-H Stretch	Alkane ( $\text{CH}$ , $\text{CH}_2$ , $\text{CH}_3$ )
~1465	C-H Scissor	Methylene ( $\text{CH}_2$ )
~1380	C-H Bend	Methyl ( $\text{CH}_3$ )

The IR spectra of cycloalkanes are very similar to those of alkanes, characterized by C-H stretching and bending vibrations.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 4: Mass Spectrometry Data for 1,3,5-Trimethylcyclohexane

m/z	Relative Intensity (%)	Assignment
126	~12	Molecular Ion [M] <sup>+</sup>
111	~37	[M-CH <sub>3</sub> ] <sup>+</sup>
97	-	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
83	-	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
69	-	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	-	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	-	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Fragmentation of cycloalkanes often involves the loss of alkyl radicals. The base peak will vary depending on the isomer and ionization energy.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of **1,3,5-trimethylcyclohexane** for <sup>1</sup>H NMR or 50-100 mg for <sup>13</sup>C NMR.[\[12\]](#)[\[13\]](#)
  - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean vial.[\[12\]](#)[\[13\]](#)
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[13\]](#)
  - Carefully transfer the solution into a 5 mm NMR tube using a pipette, ensuring the liquid height is between 4.0 and 5.0 cm.[\[12\]](#)

- Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[\[12\]](#)
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[12\]](#)
- Tune the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).[\[12\]](#)
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.[\[12\]](#)

## 2.2 Infrared (IR) Spectroscopy

For a liquid sample like **1,3,5-trimethylcyclohexane**, a capillary film or Attenuated Total Reflectance (ATR) method is suitable.

- Sample Preparation (Capillary Film):

- Place a small drop of the liquid sample onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.
- Mount the plates in the spectrometer's sample holder.

- Data Acquisition (ATR FT-IR):

- Ensure the ATR crystal is clean.
- Place a small drop of the sample directly onto the crystal.
- Acquire the spectrum. This technique requires minimal sample preparation and is often preferred for its simplicity.[\[14\]](#)

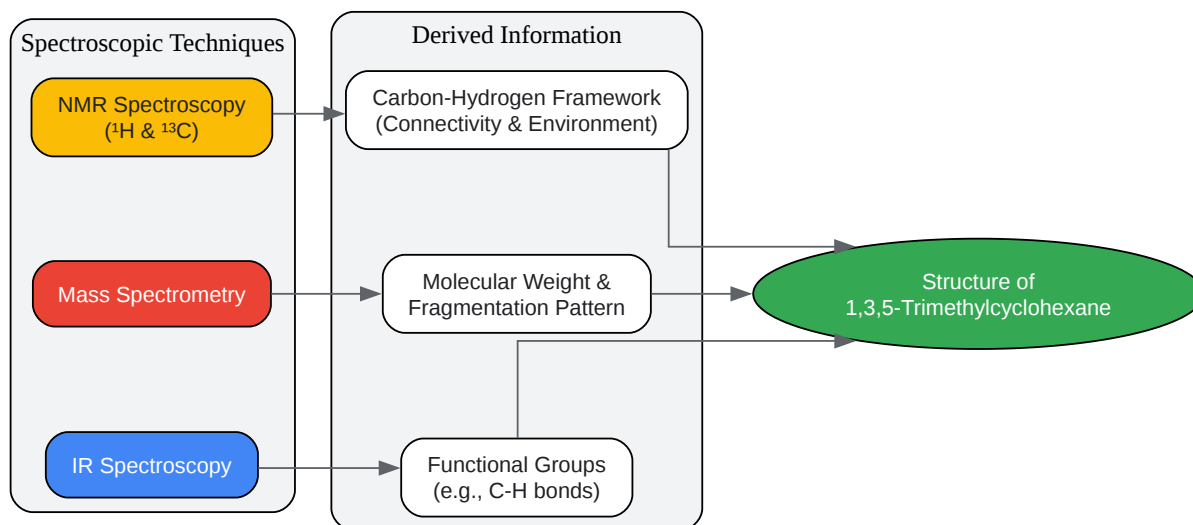
## 2.3 Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile compounds like **1,3,5-trimethylcyclohexane**.

- Sample Preparation:
  - Prepare a dilute solution of **1,3,5-trimethylcyclohexane** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Data Acquisition:
  - Inject the sample solution into the GC-MS system.
  - The sample is vaporized and separated based on its boiling point and interactions with the GC column.
  - As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
  - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in the mass analyzer and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of **1,3,5-trimethylcyclohexane**.



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Caption: Workflow for the structural elucidation of **1,3,5-trimethylcyclohexane**.

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